5-Phenyl-1,3,4-oxadiazol-2-amine;hydrobromide
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Overview
Description
5-Phenyl-1,3,4-oxadiazol-2-amine;hydrobromide is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine typically involves the reaction of benzaldehyde with semicarbazide hydrochloride in ethanol, followed by refluxing the mixture for 2 hours. The resulting semicarbazone is then dissolved in acetic acid and treated with bromine to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetic acid, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include substituted oxadiazoles, amines, and other heterocyclic compounds. These products have significant applications in medicinal chemistry and material science.
Scientific Research Applications
5-Phenyl-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of novel drugs with anticonvulsant, antidepressant, analgesic, anti-inflammatory, and antimicrobial activities.
Biology: It is employed in biological studies to understand its interactions with various enzymes and receptors.
Material Science: The compound is used in the synthesis of advanced materials with unique properties, such as high thermal stability and conductivity.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Phenyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can non-covalently bind to enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), blocking their catalytic sites and inhibiting their activity . This inhibition can lead to various pharmacological effects, including neuroprotection and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine
- 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine
- 3-Benzyl-5-phenyl-1,3,4-oxadiazol-2(3H)-imine
Uniqueness
5-Phenyl-1,3,4-oxadiazol-2-amine stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in synthetic chemistry. Additionally, its broad range of biological activities and applications in different scientific fields highlight its significance.
Properties
CAS No. |
64779-59-5 |
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Molecular Formula |
C8H8BrN3O |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
5-phenyl-1,3,4-oxadiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C8H7N3O.BrH/c9-8-11-10-7(12-8)6-4-2-1-3-5-6;/h1-5H,(H2,9,11);1H |
InChI Key |
NHSDRONMPWQJJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)N.Br |
Origin of Product |
United States |
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